4-(4-(2-(Benzhydryloxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(2-(Benzhydryloxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C31H29FN4OS and its molecular weight is 524.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
5-HT2 Antagonist Activity
Research indicates that derivatives similar to the chemical , such as bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, have shown potent 5-HT2 antagonist activity. This activity is significant as it surpasses that of known drugs like ritanserin, indicating potential applications in neuropharmacology and mental health treatments (Watanabe et al., 1992).
Antimicrobial Activity
Dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which share structural similarities with the specified compound, have been synthesized and found to possess high antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Yurttaş et al., 2016).
Antihypertensive Effects
Thieno[2,3-d]pyrimidine-2,4-diones with (phenylpiperazinyl)alkyl substitution, similar to the specified compound, have been synthesized and evaluated for their antihypertensive effects. These compounds were compared to vasodilator standards, indicating their potential as antihypertensive agents (Russell et al., 1988).
5-HT1A Receptor Ligands
Studies have shown that derivatives such as 2-[[(4-aryl-1-piperazinyl)alkyl]thio]thieno[2,3-d]pyrimidin-4 (1H)-one exhibit high affinity for in vitro 5-HT1A receptors. This indicates potential applications in the development of treatments targeting these receptors (Modica et al., 1997).
Vanilloid Receptor-1 Antagonists
Research on piperazinylpyrimidine analogues, which are structurally related to the compound , has led to the discovery of potent TRPV1 antagonists. These findings are significant in the development of treatments for chronic pain (Wang et al., 2007).
Anti-Inflammatory and Analgesic Agents
Novel derivatives related to the specified compound have shown significant cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, along with analgesic and anti-inflammatory properties. This suggests potential applications in treating inflammation and pain (Abu‐Hashem et al., 2020).
Dopamine Reuptake Inhibitors
Heteroaromatic analogs of the compound have been evaluated as dopamine transporter ligands, indicating potential applications in developing pharmacotherapies for conditions like cocaine dependence (Matecka et al., 1997).
作用機序
Target of Action
Similar compounds have been found to interact with dopamine receptors and human carbonic anhydrases .
Mode of Action
Similar compounds have been shown to inhibit human carbonic anhydrases . They are stabilized by a higher number of polar and hydrophobic interactions in the active site of the enzyme .
Biochemical Pathways
Similar compounds have been found to inhibit human carbonic anhydrases , which play a crucial role in maintaining pH and fluid balance in the body.
Pharmacokinetics
Similar compounds have been found to be soluble in dmso , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.
Action Environment
Similar compounds have been found to be stable in a refrigerator at 2-8°c , suggesting that temperature could potentially impact their stability.
特性
IUPAC Name |
4-[4-(2-benzhydryloxyethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29FN4OS/c32-26-13-11-23(12-14-26)27-21-38-31-28(27)30(33-22-34-31)36-17-15-35(16-18-36)19-20-37-29(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-14,21-22,29H,15-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCPQNUJQWMJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)C4=C5C(=CSC5=NC=N4)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。